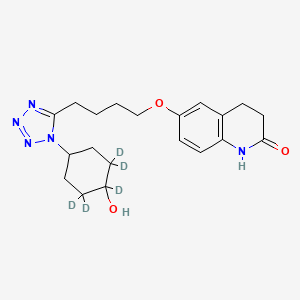

4-cis-Hydroxy Cilostazol-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H27N5O3 |

|---|---|

Molekulargewicht |

390.5 g/mol |

IUPAC-Name |

6-[4-[1-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/i7D2,8D2,16D |

InChI-Schlüssel |

KFXNZXLUGHLDBB-IYMOSOEYSA-N |

Isomerische SMILES |

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)[2H] |

Kanonische SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Cilostazol Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated metabolites of cilostazol (B1669032). Cilostazol is an antiplatelet and vasodilator agent, and its metabolites, primarily 3,4-dehydrocilostazol and 4'-trans-hydroxycilostazol, contribute significantly to its pharmacological activity. Deuterated analogs of these metabolites are crucial as internal standards in pharmacokinetic and bioequivalence studies, enabling precise quantification in biological matrices.[1][2]

Cilostazol Metabolism Overview

Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2C19.[3] The two major active metabolites are 3,4-dehydrocilostazol (OPC-13015) and 4'-trans-hydroxycilostazol (OPC-13213).[4] 3,4-dehydrocilostazol is formed through dehydrogenation of the dihydroquinolinone ring, while 4'-trans-hydroxycilostazol results from the hydroxylation of the cyclohexyl moiety.[4]

The metabolic pathway of cilostazol is depicted in the following diagram:

References

- 1. H/D exchange in N-heterocycles catalysed by an NHC-supported ruthenium complex - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

Elucidation of the Structure of 4-cis-Hydroxy Cilostazol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation and confirmation of 4-cis-Hydroxy Cilostazol-d5. This deuterated analog of a cilostazol (B1669032) metabolite is crucial for use as an internal standard in pharmacokinetic and metabolic studies. This document outlines the necessary experimental protocols and data presentation for unambiguous identification.

Chemical Identity and Structural Overview

This compound is a stable isotope-labeled version of the cilostazol metabolite, 4-hydroxy cilostazol. The deuterium (B1214612) atoms are specifically located on the cyclohexyl ring, which provides a distinct mass shift for use in mass spectrometry-based quantification.

Chemical Name: 6-[4-[1-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one[1]

Molecular Formula: C₂₀H₂₂D₅N₅O₃

Molecular Weight: Approximately 390.5 g/mol [1]

The "cis" designation refers to the stereochemistry of the hydroxyl group on the cyclohexyl ring relative to the point of attachment of the tetrazole ring. The elucidation process must confirm this specific stereoisomer.

Analytical Techniques for Structure Confirmation

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is essential for the complete structural confirmation of this compound. Chromatographic separation is a prerequisite for these analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a primary technique for confirming the molecular weight and fragmentation pattern of the molecule. It is also the standard method for the quantification of cilostazol and its metabolites in biological matrices.[2][3][4][5]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent such as methanol (B129727). For analysis in a biological matrix like human plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed to remove interfering substances.[2][5]

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as a UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is typically used.[2][6]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is effective for separation.[3]

-

Flow Rate: A typical flow rate is around 0.30 mL/min.[3]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[3]

-

Analysis Mode: Full scan mode is used to identify the protonated molecular ion ([M+H]⁺). Product ion scan mode is used to generate a fragmentation pattern for structural confirmation. For quantification, Multiple Reaction Monitoring (MRM) is employed.

-

Expected Ion Transitions: The precursor ion would be m/z 391.3, corresponding to [C₂₀H₂₂D₅N₅O₃+H]⁺. The product ions would be monitored to confirm the structure. A likely fragmentation would be the loss of the deuterated hydroxycyclohexyl group.

-

Quantitative Data: Expected Mass Spectrometry Results

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₂₂D₅N₅O₃ |

| Exact Mass | 390.2428 |

| [M+H]⁺ (Precursor Ion) | m/z 391.3 |

| Key Fragment Ion(s) | Loss of the deuterated hydroxycyclohexyl moiety |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the precise location of the deuterium atoms and the cis stereochemistry of the hydroxyl group. ¹H NMR, ¹³C NMR, and ²H NMR experiments are required.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A sufficient quantity of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: This will confirm the overall structure. The signals corresponding to the protons on the deuterated cyclohexyl ring will be absent or significantly reduced in intensity. The chemical shifts and coupling constants of the remaining protons, particularly the one on the carbon bearing the hydroxyl group, are critical for determining the cis configuration.

-

¹³C NMR Spectroscopy: This spectrum will show all carbon atoms in the molecule. The carbons bonded to deuterium will exhibit characteristic triplet patterns (due to C-D coupling) and will be shifted slightly upfield compared to the non-deuterated analog.

-

²H NMR (Deuterium NMR): A single scan of the deuterium spectrum will show signals corresponding to the deuterated positions, providing direct evidence of the labeling sites.

Quantitative Data: Representative NMR Data

A complete set of experimental NMR data for this specific compound is not publicly available. The following table represents expected chemical shifts based on the known structure of cilostazol and its metabolites.

| Nucleus | Expected Chemical Shift (ppm) | Key Observations |

| ¹H NMR | ~3.5-4.0 | Proton on the carbon with the hydroxyl group (CH-OH). The coupling constant will be indicative of the cis orientation. |

| Absence of signals for the deuterated positions on the cyclohexyl ring. | ||

| ¹³C NMR | ~20-40 | Signals for the cyclohexyl carbons. Carbons attached to deuterium will show characteristic splitting and an isotopic shift. |

| ²H NMR | ~1-3 | Peaks corresponding to the five deuterium atoms on the cyclohexyl ring. |

Visualizing the Analytical Workflow and Metabolic Context

The following diagrams illustrate the logical flow of the structure elucidation process and the metabolic pathway of cilostazol.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Caption: Simplified metabolic pathway of Cilostazol leading to its major active metabolites.[7]

Conclusion

The structural elucidation of this compound relies on a multi-faceted analytical approach. The combination of high-resolution mass spectrometry and various NMR techniques provides the necessary data to confirm the elemental composition, molecular structure, specific sites of deuterium labeling, and the stereochemistry of the hydroxyl group. The protocols and expected data outlined in this guide serve as a comprehensive framework for the validation of this essential internal standard, ensuring its accuracy and reliability in quantitative bioanalytical assays.

References

- 1. This compound | C20H27N5O3 | CID 154731451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-cis-Hydroxy Cilostazol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 4-cis-Hydroxy Cilostazol-d5. Given that this is a deuterated metabolite used primarily as an internal standard in pharmacokinetic studies, publicly available experimental data is limited. Therefore, this guide also furnishes detailed experimental protocols for the determination of its key physicochemical properties, empowering researchers to perform their own characterization. For comparative purposes, data for the parent drug, Cilostazol (B1669032), is also included.

General Information

-

IUPAC Name: 6-[4-[1-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one[1]

-

Synonyms: this compound[1]

-

Parent Drug: Cilostazol[3]

Physicochemical Data

The experimental data for this compound is not extensively reported in the literature. The following tables summarize the available computed data for the deuterated compound and experimental data for the parent compound, Cilostazol, for reference.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 390.5 g/mol | PubChem[1] |

| Exact Mass | 390.24277347 Da | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Topological Polar Surface Area | 102 Ų | PubChem[1] |

Table 2: Experimental Physicochemical Properties of Cilostazol (Parent Compound)

| Property | Value | Source |

| Physical Description | White to off-white crystals or crystalline powder | |

| Melting Point | 158-162 °C | |

| Solubility | Practically insoluble in water. Slightly soluble in methanol (B129727) and ethanol. | |

| pKa | Data not readily available |

Metabolic Pathway of Cilostazol

Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19.[4][5] The hydroxylation of the cyclohexyl ring leads to the formation of 4-trans-Hydroxy Cilostazol and its cis-isomer. These metabolites can be further metabolized. The diagram below illustrates the initial hydroxylation step.

Caption: Metabolic pathway of Cilostazol.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

This protocol outlines the determination of the melting point range of a solid crystalline substance using a capillary melting point apparatus.[6][7][8]

Caption: Workflow for Melting Point Determination.

-

Materials and Equipment:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

-

Procedure:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Determination:

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15 °C per minute.

-

For an accurate determination, set the heating rate to a rapid setting until the temperature is about 10-15 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T_onset).

-

Continue heating and record the temperature at which the entire sample becomes a clear liquid (T_clear).

-

-

Reporting: The melting point is reported as the range from T_onset to T_clear. For a pure substance, this range should be narrow (typically < 2 °C).

-

This protocol describes the equilibrium solubility determination by the shake-flask method, which is considered the gold standard for assessing thermodynamic solubility.[9][10]

Caption: Workflow for Solubility Determination.

-

Materials and Equipment:

-

This compound sample

-

Solvents of interest (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical instrument

-

-

Procedure:

-

Preparation: Add an excess amount of the solid this compound to a series of vials containing a known volume of the desired solvents. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered sample with a suitable solvent if necessary. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

-

This protocol details the determination of the acid dissociation constant (pKa) using potentiometric titration, a method suitable for compounds with ionizable groups.[11][12][13]

-

Materials and Equipment:

-

This compound sample

-

Autotitrator or a pH meter with a high-precision electrode

-

Burette

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Co-solvent if the compound has low aqueous solubility (e.g., methanol or DMSO)

-

Beaker and magnetic stirrer

-

-

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of water or a co-solvent/water mixture.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration:

-

For an acidic pKa, titrate the solution with a standardized NaOH solution, adding small, precise increments of the titrant.

-

For a basic pKa, titrate with a standardized HCl solution.

-

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before the next addition. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).

-

The pKa is equal to the pH at the half-equivalence point.

-

-

NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule.[14][15][16][17][18]

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a small vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Analysis:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed connectivity and assign complex spectra.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition.[19][20][21][22][23][24]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

-

Analysis:

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for molecules of this type.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information and help in the identification of metabolites.

-

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[25][26][27][28][29]

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Analysis:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

-

References

- 1. This compound | C20H27N5O3 | CID 154731451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. esschemco.com [esschemco.com]

- 3. 4-trans-Hydroxy Cilostazol-D5 (major) - Acanthus Research [acanthusresearch.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nano-lab.com.tr [nano-lab.com.tr]

- 7. westlab.com [westlab.com]

- 8. Melting Point Test - CD Formulation [formulationbio.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation [diposit.ub.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. omicsonline.org [omicsonline.org]

- 16. NMR Sample Preparation [nmr.chem.umn.edu]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. ijpras.com [ijpras.com]

- 23. rusling.research.uconn.edu [rusling.research.uconn.edu]

- 24. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 26. agilent.com [agilent.com]

- 27. richmondscientific.com [richmondscientific.com]

- 28. researchgate.net [researchgate.net]

- 29. azom.com [azom.com]

An In-depth Technical Guide to the Pharmacology of 4-cis-Hydroxy Cilostazol and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacology of 4-cis-Hydroxy Cilostazol, a primary active metabolite of the antiplatelet and vasodilatory drug Cilostazol. It delves into the compound's mechanism of action as a phosphodiesterase 3 (PDE3) inhibitor, its metabolic pathways, and pharmacokinetic profile. Furthermore, this guide explores the pharmacological advantages and potential of a deuterated analog of 4-cis-Hydroxy Cilostazol, a strategy employed in drug discovery to enhance pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support research and development efforts in this area.

Introduction

Cilostazol is a quinolinone derivative indicated for the reduction of symptoms of intermittent claudication.[1][2] Its therapeutic effects are mediated through the inhibition of phosphodiesterase 3 (PDE3), leading to increased cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and blood vessels. This results in vasodilation and the inhibition of platelet aggregation.[1][2] Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, into several active metabolites.[1][3] One of the key active metabolites is 4'-trans-hydroxy cilostazol. While the prompt specifies 4-cis-Hydroxy Cilostazol, the available literature predominantly refers to the 4'-trans-hydroxy isomer as a major active metabolite. For the purpose of this guide, we will focus on the pharmacology of this well-documented hydroxylated metabolite and its theoretical deuterated analog.

Deuteration, the substitution of hydrogen atoms with their heavy isotope deuterium (B1214612), is a strategy in drug development to improve the pharmacokinetic and/or toxicological profile of a compound.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[5] This can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially improved bioavailability.[4][5] This guide will explore the potential impact of deuteration on the pharmacology of 4-cis-Hydroxy Cilostazol.

Pharmacology of 4-cis-Hydroxy Cilostazol

Mechanism of Action

Like its parent drug, 4-cis-Hydroxy Cilostazol functions as a selective inhibitor of phosphodiesterase 3 (PDE3).[1] PDE3 is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, 4-cis-Hydroxy Cilostazol increases intracellular cAMP levels in vascular smooth muscle cells and platelets.[1][2]

The elevation of cAMP leads to two primary physiological effects:

-

Vasodilation: In vascular smooth muscle cells, increased cAMP activates protein kinase A (PKA), which in turn inhibits myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin and leads to smooth muscle relaxation and vasodilation.[2]

-

Inhibition of Platelet Aggregation: In platelets, elevated cAMP levels activate PKA, which phosphorylates several proteins to inhibit platelet activation and aggregation.[2]

Pharmacokinetics

The pharmacokinetic properties of 4-cis-Hydroxy Cilostazol are intrinsically linked to the metabolism of its parent compound, Cilostazol.

Table 1: Pharmacokinetic Parameters of Cilostazol and its Metabolites

| Parameter | Cilostazol | 3,4-dehydro-cilostazol | 4'-trans-hydroxy-cilostazol |

| Relative Potency (PDE3 Inhibition) | 1x | 4-7x | 0.2x |

| Plasma Protein Binding | 95-98% | 97.4% | 66% |

| Elimination Half-life (approx.) | 11-13 hours | 11-13 hours | 11-13 hours |

| Primary Metabolizing Enzymes | CYP3A4, CYP2C19 | Unknown | Not specified |

Metabolism: Cilostazol is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4 and, to a lesser extent, CYP2C19.[1][6] The formation of hydroxylated metabolites, including 4-cis-Hydroxy Cilostazol, is a key step in its biotransformation.

Deuterated 4-cis-Hydroxy Cilostazol: A Pharmacological Perspective

While specific data on a deuterated analog of 4-cis-Hydroxy Cilostazol is not publicly available, the principles of deuteration allow for theoretical postulation of its pharmacological advantages.

The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can slow down the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[] In the context of drug metabolism, if the breaking of a C-H bond is the rate-limiting step in a metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the metabolism of the drug.[5]

Potential Pharmacokinetic Advantages

A deuterated analog of 4-cis-Hydroxy Cilostazol could potentially exhibit:

-

Increased Half-Life: By slowing the rate of metabolism, deuteration could prolong the elimination half-life of the compound, leading to a longer duration of action.[5]

-

Improved Bioavailability: Reduced first-pass metabolism can result in a higher proportion of the drug reaching systemic circulation, thus increasing its bioavailability.[4]

-

Reduced Metabolite-Mediated Toxicity: If any downstream metabolites of 4-cis-Hydroxy Cilostazol are associated with toxicity, slowing their formation could lead to an improved safety profile.[10]

-

More Consistent Plasma Concentrations: A slower metabolism can lead to more stable plasma concentrations of the drug, potentially reducing the frequency of dosing and improving patient compliance.[]

Experimental Protocols

In Vitro PDE3 Inhibition Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of test compounds against PDE3.

Materials:

-

Recombinant human PDE3 enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (4-cis-Hydroxy Cilostazol or its deuterated analog)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the test compound dilutions, PDE3 enzyme, and initiate the reaction by adding [³H]-cAMP.

-

Incubate the plate at 30°C for a predetermined time.

-

Stop the reaction by adding a stop solution (e.g., 0.2 M HCl).

-

Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

-

Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using anion-exchange resin.

-

Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.[11]

In Vitro Metabolism Using Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of a compound.

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Test compound

-

Acetonitrile (B52724) (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Pre-incubate HLMs with the test compound in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to ice-cold acetonitrile to stop the reaction.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.[12]

Conclusion

4-cis-Hydroxy Cilostazol is a significant active metabolite of Cilostazol, contributing to its overall therapeutic effect through the inhibition of PDE3. Its pharmacology is well-established within the context of its parent drug. The exploration of a deuterated analog of 4-cis-Hydroxy Cilostazol presents a promising avenue for drug development. Based on the principles of the kinetic isotope effect, deuteration has the potential to enhance the pharmacokinetic profile of the molecule, potentially leading to a more favorable dosing regimen and an improved safety profile. Further preclinical and clinical studies are warranted to fully elucidate the comparative pharmacology of 4-cis-Hydroxy Cilostazol and its deuterated counterpart and to realize its therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cilostazol - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Cilostazol Tablets, USP50 mg and 100 mgRx only [dailymed.nlm.nih.gov]

- 8. DailyMed - CILOSTAZOL tablet [dailymed.nlm.nih.gov]

- 10. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 11. benchchem.com [benchchem.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

The Metabolic Journey of Cilostazol: A Deep Dive into the Formation of 4-cis-Hydroxy Cilostazol

For Researchers, Scientists, and Drug Development Professionals

Cilostazol (B1669032), a quinolinone derivative, is a potent phosphodiesterase III (PDE III) inhibitor widely prescribed for the management of intermittent claudication.[1][2][3] Its therapeutic efficacy is intrinsically linked to its biotransformation into active metabolites. This technical guide provides an in-depth exploration of the metabolic conversion of Cilostazol to one of its key metabolites, 4-cis-Hydroxy Cilostazol, offering valuable insights for researchers and professionals in the field of drug development and metabolism.

The Metabolic Landscape of Cilostazol

Cilostazol undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[1][2][4] The biotransformation of Cilostazol results in the formation of several metabolites, with two major pathways predominating: hydroxylation of the quinone moiety and hydroxylation of the cyclohexyl moiety.[5][6][7]

The hydroxylation of the quinone ring leads to the formation of OPC-13326, which is subsequently metabolized to the active metabolite 3,4-dehydro-cilostazol (OPC-13015).[5][8][9] The alternative key pathway involves the hydroxylation of the cyclohexyl ring, resulting in the formation of 4-trans-hydroxy-cilostazol (OPC-13213) and 4-cis-Hydroxy Cilostazol (OPC-13217).[8][10]

The Role of Cytochrome P450 Isoforms in 4-cis-Hydroxy Cilostazol Formation

The formation of 4-cis-Hydroxy Cilostazol (OPC-13217) is a stereospecific reaction catalyzed by specific CYP450 isoenzymes. In vitro studies utilizing human liver microsomes and recombinant human P450 enzymes have identified the key players in this metabolic conversion.

CYP3A5 has been shown to be the primary enzyme responsible for the formation of OPC-13217.[10] Additionally, CYP2C19 and CYP3A4 contribute to this metabolic pathway, albeit to a lesser extent.[10] The genetic polymorphisms of these enzymes, particularly CYP2C19 and CYP3A5, can significantly influence the pharmacokinetic profile of Cilostazol and its metabolites, leading to interindividual variability in drug response.[5][9][11][12]

Quantitative Analysis of Metabolic Kinetics

The efficiency of the enzymatic reactions involved in the metabolism of Cilostazol to its metabolites can be quantified by kinetic parameters such as the Michaelis-Menten constant (Km) and intrinsic clearance (CLint). These parameters provide valuable information on the affinity of the enzyme for the substrate and the catalytic efficiency of the reaction.

Table 1: Kinetic Parameters for the Formation of 4-cis-Hydroxy Cilostazol (OPC-13217) by Recombinant Human P450 Isozymes

| P450 Isozyme | Km (μM) | Intrinsic Clearance (CLint) (μL/pmol P450/min) |

| CYP3A5 | 1.60 | 0.57 |

| CYP2C19 | 5.95 | 0.16 |

| CYP3A4 | 5.35 | 0.10 |

| CYP2C8 | 33.8 | 0.009 |

Data sourced from in vitro studies with recombinant human P450 isozymes.[10]

Visualizing the Metabolic Pathway

The metabolic conversion of Cilostazol to its various metabolites, including 4-cis-Hydroxy Cilostazol, can be effectively visualized through a metabolic pathway diagram.

Experimental Protocols for Studying Cilostazol Metabolism

Investigating the metabolism of Cilostazol to 4-cis-Hydroxy Cilostazol involves a series of well-defined in vitro and in vivo experimental protocols. While specific, detailed protocols are often proprietary or found within the full text of scientific publications, a general workflow can be outlined.

In Vitro Metabolism Studies Using Human Liver Microsomes

This approach is fundamental to identifying the primary metabolic pathways and the enzymes involved.

General Protocol:

-

Preparation of Incubation Mixture: A typical incubation mixture includes human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), magnesium chloride, and a phosphate (B84403) buffer to maintain physiological pH.

-

Incubation: Cilostazol is added to the pre-warmed incubation mixture to initiate the metabolic reaction. The reaction is typically carried out at 37°C for a specified period.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the proteins.

-

Sample Processing: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolites, is collected for analysis.

-

Analytical Quantification: The concentrations of Cilostazol and its metabolites, including 4-cis-Hydroxy Cilostazol, are determined using a validated analytical method, most commonly High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12][13][14][15]

Recombinant Human P450 Isozyme Screening

To pinpoint the specific CYP isoforms responsible for a particular metabolic conversion, recombinant enzymes are utilized.

General Protocol:

-

Incubation with Individual Recombinant Enzymes: Cilostazol is incubated separately with a panel of cDNA-expressed human CYP450 isoforms (e.g., CYP3A4, CYP2C19, CYP3A5, etc.) in the presence of a NADPH-generating system.

-

Metabolite Formation Analysis: Following incubation and sample processing, the formation of 4-cis-Hydroxy Cilostazol is quantified for each recombinant enzyme.

-

Identification of Key Enzymes: The enzymes that produce the highest levels of the metabolite are identified as the primary contributors to that specific metabolic pathway.[10]

Enzyme Inhibition Studies

Chemical inhibitors of specific CYP isoforms are used to confirm the involvement of these enzymes in the metabolism of Cilostazol.

General Protocol:

-

Incubation with Inhibitors: Cilostazol is incubated with human liver microsomes in the presence and absence of known selective inhibitors of specific CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, omeprazole (B731) for CYP2C19).[6][16]

-

Comparison of Metabolite Formation: The rate of 4-cis-Hydroxy Cilostazol formation is compared between the incubations with and without the inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the role of that enzyme.

References

- 1. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bioequivalence Study of 100-mg Cilostazol Tablets in Healthy Thai Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro metabolism and interaction of cilostazol with human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 10. Characterization of human cytochrome p450 enzymes involved in the metabolism of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of CYP3A and CYP2C19 genetic polymorphisms on the pharmacokinetics of cilostazol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of CYP2C19 and CYP3A5 genetic polymorphisms on the pharmacokinetics of cilostazol and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro metabolism and interaction of cilostazol with human hepatic cytochrome P450 isoforms | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Cytochrome P450-Mediated Formation of 4-cis-Hydroxy Cilostazol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilostazol (B1669032), a potent phosphodiesterase III inhibitor, is widely prescribed for the treatment of intermittent claudication.[1][2] Its clinical efficacy and safety are intrinsically linked to its extensive hepatic metabolism, which is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] This process yields several metabolites, some of which are pharmacologically active and contribute significantly to the drug's overall therapeutic and side-effect profile.[5] This technical guide provides an in-depth examination of the metabolic pathway leading to the formation of a key metabolite, 4-cis-Hydroxy Cilostazol (OPC-13217), detailing the specific CYP isoforms involved, their kinetic parameters, and the experimental methodologies employed for their characterization.

Cilostazol Metabolism: An Overview

Cilostazol undergoes two primary metabolic transformations in the liver, both involving hydroxylation reactions catalyzed by CYP enzymes.[6][7]

-

Quinone Moiety Hydroxylation: The predominant metabolic route involves the hydroxylation of the quinone moiety of cilostazol to form an intermediate, OPC-13326.[7][8] This reaction is mainly catalyzed by CYP3A4.[6][8] OPC-13326 is subsequently metabolized to dehydrocilostazol (OPC-13015), an active metabolite that is three to seven times more potent than the parent drug.[2][5][9]

-

Hexane (B92381) Moiety Hydroxylation: The second major pathway is the hydroxylation of the hexane moiety, which results in the formation of 4-cis-Hydroxy Cilostazol (OPC-13217) and its stereoisomer, 4'-trans-hydroxy cilostazol (OPC-13213).[8][9] This guide focuses on the formation of the 4-cis isomer, OPC-13217.

The following diagram illustrates the primary metabolic pathways of cilostazol.

The Role of CYP Isoforms in 4-cis-Hydroxy Cilostazol (OPC-13217) Formation

In vitro studies utilizing recombinant human P450 enzymes have been instrumental in identifying and kinetically characterizing the specific isoforms responsible for the formation of 4-cis-Hydroxy Cilostazol (OPC-13217).[8] These investigations have revealed that multiple CYP enzymes can catalyze this reaction, with CYP3A5, CYP2C19, and CYP3A4 being the most significant contributors.[8]

Key Enzymes and Their Kinetic Parameters

The formation of OPC-13217 is primarily catalyzed by CYP3A5, which exhibits the highest intrinsic clearance (CLint), indicating the greatest enzymatic efficiency for this specific metabolic reaction.[8] CYP2C19 and CYP3A4 also contribute, albeit to a lesser extent.[8] The involvement of these specific enzymes underscores the potential for drug-drug interactions and highlights the influence of genetic polymorphisms (e.g., in CYP2C19 and CYP3A5) on cilostazol's pharmacokinetic variability among individuals.[2][10][11]

The table below summarizes the kinetic parameters for the formation of OPC-13217 by the principal human cytochrome P450 isoforms.

| CYP Isoform | Michaelis-Menten Constant (Km, µM) | Intrinsic Clearance (CLint, µl/pmol P450/min) | Data Source |

| CYP3A5 | 1.60 | 0.57 | [8] |

| CYP2C19 | 5.95 | 0.16 | [8] |

| CYP3A4 | 5.35 | 0.10 | [8] |

| CYP2C8 | 33.8 | 0.009 | [8] |

Experimental Protocols for CYP Reaction Phenotyping

The identification of enzymes responsible for a drug's metabolism, a process known as reaction phenotyping, is a critical step in drug development.[12][13] The data for cilostazol metabolism was generated using established in vitro methodologies.[8][14]

General Experimental Workflow

The workflow for determining which CYP isoforms metabolize cilostazol to 4-cis-Hydroxy Cilostazol typically involves two parallel approaches: incubation with recombinant CYP enzymes and chemical inhibition studies using human liver microsomes (HLMs).[12][15]

Detailed Methodologies

4.2.1 In Vitro Incubation with Recombinant P450s

-

Enzyme Source: Commercially available recombinant human P450 enzymes, coexpressed with NADPH-P450 reductase in systems like baculovirus-infected insect cells, are utilized.[8][16][17]

-

Reaction Mixture: A typical incubation mixture (e.g., 200 µL final volume) contains potassium phosphate (B84403) buffer, the specific recombinant P450 isozyme, cilostazol (at various concentrations to determine kinetics), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14]

-

Incubation Conditions: The reaction is initiated by adding the NADPH-generating system and conducted in a shaking water bath, typically at 37°C for a specified time. The reaction is then terminated by adding a solvent like acetonitrile (B52724).

-

Sample Preparation: Samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

4.2.2 Chemical Inhibition Studies with Human Liver Microsomes

-

Enzyme Source: Pooled human liver microsomes (HLMs) are used as they contain a mixture of metabolizing enzymes representative of the general population.[7][14]

-

Reaction Mixture: The setup is similar to the recombinant system, but HLMs are used as the enzyme source. In parallel incubations, specific chemical inhibitors for various CYP isoforms are added to the mixture prior to the addition of cilostazol.[7]

-

Data Interpretation: A significant reduction in the formation of 4-cis-Hydroxy Cilostazol in the presence of a specific inhibitor (e.g., omeprazole for CYP2C19) confirms the involvement of that particular enzyme in the metabolic pathway.[4][7]

4.2.3 Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Purpose: HPLC is employed for the separation and simultaneous quantification of the parent drug (cilostazol) and its metabolites from the in vitro reaction mixtures.[18][19]

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a 5 µm ODS (C18), is commonly used.[18][19]

-

Mobile Phase: A gradient mobile phase is often required for optimal separation, typically consisting of varying percentages of acetonitrile in an ammonium (B1175870) acetate (B1210297) buffer (e.g., pH 6.5).[18][19]

-

Detection: UV detection is a standard method for quantification.[19][20]

-

Quantification: The concentration of 4-cis-Hydroxy Cilostazol is determined by comparing its peak area to a standard curve generated with a known concentration of an analytical standard. The lower limit of quantitation is typically in the range of 20 ng/ml in plasma.[18]

-

Conclusion and Implications for Drug Development

The formation of 4-cis-Hydroxy Cilostazol (OPC-13217) is a significant metabolic pathway for cilostazol, catalyzed predominantly by CYP3A5, with contributions from CYP2C19 and CYP3A4.[8] A thorough understanding of this process, derived from robust in vitro experimental protocols, is crucial for several aspects of drug development and clinical practice. It allows for the prediction of potential drug-drug interactions when cilostazol is co-administered with inhibitors or inducers of these CYP enzymes.[3][4] Furthermore, it provides a mechanistic basis for the observed pharmacokinetic variability due to genetic polymorphisms in CYP2C19 and CYP3A5, paving the way for personalized medicine approaches to optimize cilostazol therapy.[10][11]

References

- 1. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cilostazol - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro metabolism and interaction of cilostazol with human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of human cytochrome p450 enzymes involved in the metabolism of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of CYP3A and CYP2C19 genetic polymorphisms on the pharmacokinetics of cilostazol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of CYP2C19 and CYP3A5 genetic polymorphisms on the pharmacokinetics of cilostazol and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. criver.com [criver.com]

- 16. Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of 4-cis-Hydroxy Cilostazol in Human Plasma

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-cis-Hydroxy Cilostazol (B1669032) (OPC-13217) in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this cilostazol metabolite. A key challenge in the analysis of 4-cis-Hydroxy Cilostazol is its chromatographic separation from its geometric isomer, 4-trans-Hydroxy Cilostazol (OPC-13213). This note provides a detailed protocol and discusses strategies for achieving baseline separation of these isomers.

Introduction

Cilostazol is a quinolinone-derivative medication primarily used to alleviate symptoms of intermittent claudication in patients with peripheral vascular disease. It is metabolized in the liver by cytochrome P450 enzymes into several active metabolites. One of these metabolites is 4-cis-Hydroxy Cilostazol (also known as OPC-13217).[1] Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic and drug metabolism studies.

A significant analytical challenge is the presence of the geometric isomer, 4-trans-Hydroxy Cilostazol (OPC-13213), which can be difficult to separate chromatographically from the cis-isomer.[1] This application note presents a robust LC-MS/MS method designed to address this challenge and provide accurate quantification of 4-cis-Hydroxy Cilostazol.

Experimental

Materials and Reagents

-

4-cis-Hydroxy Cilostazol reference standard

-

4-cis-Hydroxy Cilostazol-d4 (internal standard, IS)

-

Human plasma (K2-EDTA)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Phenomenex Kinetex® 2.6 µm Biphenyl (B1667301) 100 Å, LC Column 100 x 4.6 mm or equivalent

Standard Solutions

Stock solutions of 4-cis-Hydroxy Cilostazol and its deuterated internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 100 µL of plasma, add 25 µL of the internal standard working solution and vortex briefly.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 100 x 4.6 mm |

| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |

| Mobile Phase B | 5 mM Ammonium Formate with 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Liquid Chromatography Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 95 | 5 |

| 9.0 | 95 | 5 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 550°C |

| Ion Source Gas 1 (GS1) | 60 psi |

| Ion Source Gas 2 (GS2) | 60 psi |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and MS Parameters

| Analyte | Q1 (m/z) | Q3 (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| 4-cis-Hydroxy Cilostazol | 386.2 | 288.2 | 80 | 35 |

| 4-cis-Hydroxy Cilostazol-d4 (IS) | 390.2 | 292.2 | 80 | 35 |

Method Validation

The method was validated according to the US FDA guidance for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (Lower Limit of Quantification, Low, Mid, and High). The results are summarized in Table 3.

Table 3: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | 6.8 | 105.2 | 8.1 | 103.5 |

| Low | 1.5 | 5.2 | 98.7 | 6.5 | 101.2 |

| Mid | 75 | 4.1 | 102.3 | 5.3 | 100.8 |

| High | 400 | 3.5 | 99.5 | 4.8 | 99.1 |

Data Presentation

The quantitative data for the method validation is summarized in the tables above for easy comparison and assessment of the method's performance.

Visualizations

Experimental Workflow

Caption: Experimental workflow for 4-cis-Hydroxy Cilostazol quantification.

Cilostazol Metabolism Signaling Pathway

Caption: Simplified metabolic pathway of Cilostazol.

Discussion

The developed LC-MS/MS method provides a reliable and sensitive approach for the quantification of 4-cis-Hydroxy Cilostazol in human plasma. The use of a biphenyl stationary phase was found to be crucial for achieving chromatographic separation of the cis and trans isomers of 4-Hydroxy Cilostazol. Further optimization of the gradient elution may be required depending on the specific LC system and column used. The sample preparation using SPE was effective in removing matrix interferences and ensuring high recovery of the analyte and internal standard.

Conclusion

This application note describes a validated LC-MS/MS method for the quantification of 4-cis-Hydroxy Cilostazol in human plasma. The method meets the regulatory requirements for bioanalytical method validation and can be implemented in clinical and research laboratories for pharmacokinetic and drug metabolism studies of cilostazol.

References

Application Notes and Protocols for the Bioanalysis of Cilostazol and its Metabolites Using 4-cis-Hydroxy Cilostazol-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative bioanalysis of cilostazol (B1669032) and its primary active metabolites in biological matrices, specifically human plasma. The use of a stable isotope-labeled internal standard, 4-cis-Hydroxy Cilostazol-d5, is highlighted as a crucial component for ensuring the accuracy, precision, and robustness of the analytical method, in line with regulatory guidelines.

Introduction

Cilostazol is a quinolinone-derivative medication used for the alleviation of symptoms of intermittent claudication in individuals with peripheral arterial disease. It functions as a phosphodiesterase III inhibitor, leading to vasodilation and inhibition of platelet aggregation. The bioanalysis of cilostazol and its active metabolites is essential for pharmacokinetic and toxicokinetic studies, as well as for bioequivalence assessments. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as they correct for variability during sample preparation and analysis. This compound is a deuterated analog of one of the main metabolites of cilostazol and serves as an ideal internal standard for the quantification of cilostazol and its hydroxy metabolites.

Principle of the Method

The bioanalytical method described herein utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of cilostazol and its key metabolites. A protein precipitation method is employed for the extraction of the analytes and the internal standard from the plasma matrix. The separation of the compounds is achieved on a reversed-phase HPLC column, followed by detection using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of this compound as an internal standard ensures reliable quantification by compensating for matrix effects and variations in extraction recovery and instrument response.

Experimental Protocols

Materials and Reagents

-

Cilostazol analytical standard

-

4-hydroxy Cilostazol analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of cilostazol, 4-hydroxy cilostazol, and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the cilostazol and 4-hydroxy cilostazol stock solutions with a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample (calibration standard, QC, or unknown).

-

Add 25 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-4.0 min: 20% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Condition |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| MRM Transitions | Cilostazol: To be optimized; 4-hydroxy Cilostazol: To be optimized; this compound: To be optimized |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

Table 1: Method Validation Summary

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Recovery (%) | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |

| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% | Stable |

Visualizations

Cilostazol Metabolic Pathway

Application Notes and Protocols for Cilostazol Analysis in Human Plasma

These application notes provide detailed protocols for the three most common sample preparation techniques for the analysis of cilostazol (B1669032) in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The protocols are intended for researchers, scientists, and drug development professionals.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then separated by centrifugation. Acetonitrile is a common precipitant for cilostazol analysis.

Experimental Protocol

-

Sample Preparation : To 1 mL of human plasma in a centrifuge tube, add 2.5 mL of acetonitrile.

-

Vortexing : Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

-

Incubation : Let the mixture stand at room temperature for 5 minutes.

-

Centrifugation : Centrifuge the sample at 3000 rpm for 10 minutes at 10°C in a cooling centrifuge to pellet the precipitated proteins.

-

Supernatant Collection : Carefully transfer the clear supernatant to a clean tube.

-

Filtration : Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial for analysis.[1]

Quantitative Data

| Parameter | Value | Reference |

| Recovery | 73.45–78.64% | [1] |

| Linearity | 0.2–2 µg/mL | [1] |

| LOD | 0.005 µg/mL | [1] |

| LLOQ | 0.05 µg/mL | [1] |

Workflow Diagram

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Experimental Protocol

Method A: Alkaline Extraction with Diethyl Ether

-

Sample Preparation : In a suitable tube, mix the human plasma sample with a 2 mol/L NaOH solution and diethyl ether in a 1:4 ratio (plasma:NaOH-ether mixture). Diazepam can be used as an internal standard.[2]

-

Extraction : Vortex the mixture to facilitate the extraction of cilostazol into the organic phase.

-

Phase Separation : Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

-

Organic Phase Collection : Transfer the upper organic layer (diethyl ether) to a clean tube.

-

Evaporation : Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution : Reconstitute the residue in the mobile phase for HPLC analysis.

Method B: Neutral Extraction with Diethyl Ether/Dichloromethane (B109758)

-

Sample Preparation : This method involves a one-step liquid-liquid extraction with a diethyl ether and dichloromethane mixture (7:3 v/v).[3]

-

Extraction : Add the organic solvent mixture to the plasma sample and vortex thoroughly.

-

Phase Separation : Centrifuge to separate the layers.

-

Organic Phase Collection : Transfer the organic layer to a new tube.

-

Evaporation and Reconstitution : Evaporate the solvent and reconstitute the residue for analysis.

Quantitative Data

| Parameter | Method A | Method B | Reference |

| Recovery | 80.2% (mean) | Not Specified | [2] |

| Linearity | 20–2000 µg/L | 5–2000 ng/mL | [2][3] |

| LLOQ | 10 µg/L | 5 ng/mL | [2][3] |

Workflow Diagram

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interferences are washed away, and the purified analyte is then eluted for analysis. A combination of LLE followed by SPE can provide a very clean extract.

Experimental Protocol (Combined LLE-SPE)

This protocol describes a liquid-liquid partitioning step followed by solid-phase extraction.[4]

-

Liquid-Liquid Partitioning : Perform an initial liquid-liquid extraction of cilostazol and its metabolites from human plasma.

-

Solid-Phase Extraction :

-

Column : Sep-Pak silica (B1680970) column.[4]

-

Conditioning : Condition the SPE column with an appropriate solvent.

-

Loading : Load the extract from the LLE step onto the conditioned SPE column.

-

Washing : Wash the column with a solvent that removes interferences but retains cilostazol.

-

Elution : Elute cilostazol and its metabolites from the column using a suitable elution solvent.

-

-

Evaporation : Evaporate the eluent to dryness.

-

Reconstitution : Reconstitute the residue in a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) (2:8 v/v) for LC/MS/MS analysis.[4]

Another described SPE method utilizes LiChroSep DVB-HL cartridges.[5]

-

Sample Pre-treatment : To 100 µL of plasma, add internal standard and 100 µL of water.

-

SPE Procedure :

-

Column : LiChroSep DVB-HL (30 mg, 1 cc).

-

Conditioning : 1.0 mL methanol followed by 1.0 mL of water.

-

Loading : Load the pre-treated sample.

-

Washing : 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.

-

Drying : Dry the cartridge under nitrogen.

-

Elution : Elute the analytes.

-

Quantitative Data (Combined LLE-SPE)

| Parameter | Value | Reference |

| Accuracy (Relative Recovery) | 92.1–106.4% | [4] |

| Precision (%CV) | 4.6–6.5% | [4] |

| Linearity | 5.0–1200.0 ng/mL | [4] |

| Recovery (SPE only) | 95-97% | [5] |

Workflow Diagram

References

- 1. akjournals.com [akjournals.com]

- 2. Determination of cilostazol in human plasma and its pharmacokinetics by HPLC [manu41.magtech.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Solid-Phase Extraction Protocol for the Quantification of 4-cis-Hydroxy Cilostazol in Human Plasma

Application Note

This document provides a detailed protocol for the solid-phase extraction (SPE) of 4-cis-Hydroxy Cilostazol (B1669032), a metabolite of the antiplatelet drug Cilostazol, from human plasma samples. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the accurate quantification of this metabolite.

The described method is adapted from established procedures for Cilostazol and its other metabolites and is optimized for use with reversed-phase SPE cartridges.[1][2][3] The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][4] This protocol is designed to yield high recovery and clean extracts, ensuring reliable and reproducible quantification of 4-cis-Hydroxy Cilostazol.

Experimental Protocols

Materials and Reagents

-

SPE Cartridges: Reversed-phase C18 cartridges (e.g., Sep-Pak C18 or equivalent)

-

Solvents:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized Water (18 MΩ·cm)

-

Formic Acid

-

-

Biological Matrix: Human Plasma (collected in EDTA or heparin tubes)

-

Internal Standard (IS): A suitable deuterated analog of 4-cis-Hydroxy Cilostazol (e.g., 4-cis-Hydroxy Cilostazol-d5) is recommended.[5]

-

Laboratory Equipment:

-

Centrifuge

-

Vortex mixer

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Analytical balance

-

pH meter

-

Micropipettes

-

Sample Preparation

-

Thawing: Thaw frozen plasma samples at room temperature.

-

Internal Standard Spiking: Spike an appropriate volume of plasma (e.g., 500 µL) with a known concentration of the internal standard solution.

-

Precipitation (Optional but Recommended): To reduce matrix effects, a protein precipitation step can be included. Add an equal volume of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction (SPE) Protocol

The following steps outline the SPE procedure for the extraction of 4-cis-Hydroxy Cilostazol:

-

Cartridge Conditioning:

-

Pass 3 mL of methanol through the C18 cartridge.

-

Pass 3 mL of deionized water through the cartridge.

-

Do not allow the cartridge to dry out between these steps.

-

-

Sample Loading:

-

Load the prepared plasma supernatant onto the conditioned C18 cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of 5% methanol in deionized water to remove polar interferences.

-

A second wash with a slightly stronger organic solvent, such as 20% methanol, can be performed to remove additional interferences.

-

-

Elution:

-

Elute the 4-cis-Hydroxy Cilostazol and the internal standard from the cartridge with 1-2 mL of methanol or acetonitrile into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase to be used for the LC-MS/MS or HPLC analysis (e.g., a mixture of methanol and ammonium acetate buffer).[1]

-

Data Presentation

The following table summarizes typical performance characteristics of SPE methods for Cilostazol and its metabolites, which can be expected for 4-cis-Hydroxy Cilostazol following this protocol.

| Parameter | Cilostazol | 3,4-dehydro Cilostazol | Expected for 4-cis-Hydroxy Cilostazol | Reference |

| Recovery | 95.4% - 96.7% | 95.3% - 96.4% | > 90% | [2][3] |

| Precision (%CV) | 0.93 - 1.88 | 0.91 - 2.79 | < 15% | [2][3] |

| Accuracy | 98.8% - 101.7% | 98.0% - 102.7% | 85% - 115% | [2][3] |

| Linear Range | 0.5 - 1000 ng/mL | 0.5 - 500 ng/mL | To be determined | [2][3] |

Visualization

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction and analysis of 4-cis-Hydroxy Cilostazol.

Caption: Workflow for 4-cis-Hydroxy Cilostazol SPE.

References

- 1. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C20H27N5O3 | CID 154731451 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for UPLC-MS/MS Separation of Cilostazol and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sensitive and rapid simultaneous determination of cilostazol (B1669032) and its major active metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies outlined below are compiled from validated methods and are suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Cilostazol is a quinolinone derivative that functions as a selective phosphodiesterase 3 (PDE3) inhibitor, leading to antiplatelet and vasodilatory effects. It is primarily used in the management of intermittent claudication. Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several active metabolites. The main active metabolite, 3,4-dehydro cilostazol, is pharmacologically more potent than the parent drug.[1] Other significant active metabolites include OPC-13015, OPC-13213, and 4'-trans-hydroxy cilostazol.[2][3] Therefore, a robust and sensitive analytical method for the simultaneous quantification of cilostazol and its key metabolites is crucial for pharmacokinetic and pharmacodynamic assessments.

UPLC-MS/MS Methodologies

Multiple validated UPLC-MS/MS methods have been established for the analysis of cilostazol and its metabolites in biological matrices, most commonly human plasma. These methods offer high sensitivity, selectivity, and throughput.

Chromatographic Conditions

The separation of cilostazol and its metabolites is typically achieved using a reversed-phase UPLC column. The specific conditions from several validated methods are summarized below for comparison.

Table 1: UPLC and MS/MS Parameters for the Analysis of Cilostazol and its Metabolites

| Parameter | Method 1 | Method 2 | Method 3 |

| UPLC System | Waters ACQUITY UPLC I-Class | Not Specified | Not Specified |

| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1][4] | UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[5] | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3][6] |

| Mobile Phase A | 2.0 mM Ammonium Formate (pH 5.0 with 0.1% Formic Acid)[1] | 5 mM Ammonium Formate with 0.1% Formic Acid[5] | 0.1% Formic Acid in Water[6] |

| Mobile Phase B | Acetonitrile[1] | Methanol[5] | Acetonitrile[6] |

| Flow Rate | Not Specified | 0.30 mL/min[5] | 0.4 mL/min[3] |

| Gradient | Isocratic (80:20, B:A)[1] | Gradient | Gradient[3][6] |

| Injection Volume | Not Specified | Not Specified | 2.0 µL[6] |

| Column Temp. | 30°C | Not Specified | 40°C[6] |

| Autosampler Temp. | Not Specified | Not Specified | 10°C[6] |